molecular formula C37H40N2O6 B1201548 Thalmine CAS No. 7682-65-7

Thalmine

Cat. No. B1201548
CAS RN: 7682-65-7
M. Wt: 608.7 g/mol
InChI Key: CASHVZNATRNXDE-KYJUHHDHSA-N
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Description

Thalmine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

Chemical Structure and Properties

  • Thalmine is identified as a bis-benzylisoquinoline base. Its structure includes 2-methoxy-1-1′-diphenyloxide-4′,5-dicarboxylic acid and it is closely related to other compounds like O-methylthalmine and O-methyloxyacanthine (Telezhenetskaya, Ismailov, & Yunusov, 1966).

Ethnomedicinal Uses

  • Thalmine's ethnobotanical applications are seen in traditional healthcare practices, such as those of the Tharus in Nepal, indicating its importance in traditional medicine systems (Ghimire & Bastakoti, 2009).

Genomic Research Applications

  • ThaleMine is a data warehouse integrating genomic information for Arabidopsis thaliana, a model plant in genomic studies. This indicates the role of thalmine-related research in plant genomics and data integration (Krishnakumar et al., 2016).

Alzheimer's Disease Research

  • Tacrine, chemically related to thalmine, has been studied for its potential use in treating Alzheimer's disease (Summers et al., 1986).

Pharmacological Properties

  • Thalmine and its derivatives have been researched for various pharmacological properties, including effects on the brain and potential therapeutic applications (Tavitian et al., 1993).

Molecular Composition Studies

  • The molecular composition of thalmine and its derivatives has been investigated, highlighting its complex chemical nature and potential pharmacological uses (Bick, Douglas, & Taylor, 1969).

Potential Hypotheses for New Uses

  • Studies have explored generating hypotheses for new therapeutic uses of thalidomide, a compound chemically related to thalmine, suggesting its potential in treating various diseases (Weeber et al., 2003).

Immunomodulatory Properties

  • Research on thalmine-related compounds has shown that they can have immunomodulatory properties, affecting natural killer cell activity and providing insights into their role in immune system regulation (Krishnaraj, 1991).

Alkaloid Chemistry and Pharmacology

  • The chemistry and pharmacology of thalmine alkaloids have been reviewed, highlighting their pharmacological importance and diverse applications (Schiff, 1996).

properties

CAS RN

7682-65-7

Product Name

Thalmine

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(12S,25S)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m0/s1

InChI Key

CASHVZNATRNXDE-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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